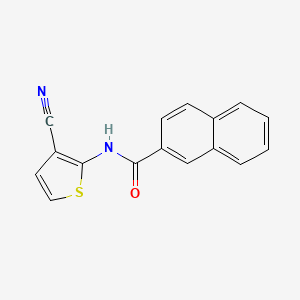

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound was investigated using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Applications De Recherche Scientifique

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the requested compound, have been synthesized and studied for their colorimetric sensing abilities. One derivative containing a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride anions, indicating potential as a naked-eye detector of fluoride in solutions. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Organic Thin Film Transistors

Core-expanded naphthalene diimide derivatives, similar to the compound , have been designed and synthesized for use in organic thin film transistors (OFETs). These compounds, which include NDI-DTYM2, NDI-DTDCN2, NDI-DTYCA2, and NDI-DCT2, show promising electron mobilities, making them suitable for application in solution-processed, bottom-gate organic thin film transistors (Hu et al., 2011).

Crystal Structure and Molecular Conformation

N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative of the compound, has been synthesized and characterized, including a single crystal X-ray diffraction study. The cyclohexane ring in this compound adopts a chair conformation, stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Naphthalene Diimide Copolymers for OFET Applications

Naphthalene diimide (NDI) copolymers, similar in structure to the compound of interest, have been developed as n-type materials for organic electronic devices. The electron mobilities of these copolymers, such as PNDI-3Th, are notable, and their polymer crystallinity and macromolecular order improve with increased thiophene content (Durban et al., 2010).

Antimycobacterial Activity

N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers have been prepared and exhibited significant antimycobacterial activity. Some compounds in this series demonstrated activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).

Semiconducting Properties in N-Channel Organic Transistors

Polymeric semiconductors based on electron-depleted naphthalene and perylene dicarboximide, akin to the compound , have been reported. These polymers, such as P(NDI2OD-T2) and P(PDI2OD-T2), exhibit differing regioregularity and electronic structures based on the rylene co-monomer, influencing their performance in field-effect transistors (Chen et al., 2009).

Antibacterial and Antimycobacterial Activity

N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally related to the compound, have been synthesized and screened for their antibacterial and antimycobacterial activities. Some of these compounds showed activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis, comparable to standard drugs like ampicillin or rifampicin (Goněc et al., 2015).

Photovoltaic Applications

Studies on naphthalene diimide-based polymers, such as P(NDI2OD-T2), have focused on their potential as n-type materials in all-polymer solar cells and organic field effect transistors. These studies investigate the tuning of optical, bulk, electrochemical, and semiconducting properties of these polymers for improved photovoltaic performance (Sharma et al., 2016).

Mécanisme D'action

Target of Action

Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the compound was synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The compound has been found to possess significant antioxidant and antimicrobial properties . It demonstrated significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHVBQVTPUSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2460841.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)

![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2460849.png)

![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)